molecular formula C23H19ClF3NO3 B1674341 lambda-Cyhalothrin CAS No. 76703-65-6

lambda-Cyhalothrin

Cat. No. B1674341
CAS RN: 76703-65-6
M. Wt: 449.8 g/mol
InChI Key: ZXQYGBMAQZUVMI-BWHPXCRDSA-N
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Description

Lambda-Cyhalothrin is a synthetic pyrethroid insecticide that is similar to naturally occurring pyrethrin insecticide compounds found in chrysanthemum flowers . It is used to control a number of insect pests that threaten food crops and public health . It has a low aqueous solubility, is relatively volatile, is non-mobile and, based on chemical properties, there is a low risk of it leaching to groundwater .


Synthesis Analysis

This compound is synthesized using a solvent evaporation method . It consists of 4 stereoisomers (RS, SR, RR, SS) in a 1:1:1:1 ratio. This compound is a 1:1 mixture of 2 of the 4 cyhalothrin components (RS and SR) .


Molecular Structure Analysis

This compound consists of the more active pair of enantiomers of cyhalothrin . Its molecular formula is C23H19ClF3NO3 . The constituent isomers of this compound (SR and RS) cannot be chromatographically separated .


Chemical Reactions Analysis

This compound is analyzed using a QuEChERS-based procedure involving enantioselective LC-MS/MS analysis of the two isomers . Studies on various crops showed no preferential degradation/conversion between the 2 enantiomers of this compound .


Physical And Chemical Properties Analysis

This compound has a low aqueous solubility, is relatively volatile, is non-mobile and, based on chemical properties, there is a low risk of it leaching to groundwater . It is highly toxic to mammals and is a known irritant .

Scientific Research Applications

  • Malaria Control : Lambda-cyhalothrin treated nets have been shown to be effective in controlling malaria in areas with Anopheles gambiae pyrethroid resistance. A study in northern Côte d'Ivoire demonstrated a significant reduction in the prevalence of asymptomatic malaria infection and a protective efficacy against malaria disease (Henry et al., 2005).

  • Pesticide Degradation : Research on this compound degradation using the photo-Fenton reaction has been conducted. This process involves evaluating and optimizing the interactive effects of variables like initial dosages of H2O2 and Fe(2+) on the degradation in a UV photoreactor, providing insights into environmentally friendly degradation methods (Colombo et al., 2013).

  • Impact on Aquatic Organisms : Studies have documented the toxic impact of this compound on various aquatic organisms. For example, research on Cirrhinus mrigala revealed significant histopathological changes in tissues like gills, liver, intestine, and kidney when exposed to this compound (Velmurugan et al., 2007).

  • Pest Resistance : The development of resistance to this compound in pest species like Ceratitis capitata, commonly known as the Mediterranean fruit fly, has been observed. This resistance is associated with metabolic resistance mediated by P450 and poses challenges in pest control (Arouri et al., 2015).

  • Impact on Ecosystem Functioning : this compound’s impact on ecosystem functioning has been studied, particularly its effect on macroinvertebrate assemblages in experimental stream channels. This research highlighted how this compound affects microalgae biomass and leaf litter decomposition, thereby influencing ecosystem dynamics (Rasmussen et al., 2008).

  • Genotoxicity : Studies have assessed the genotoxic effects of this compound on different cell lines. For instance, a study using the Comet assay on the Sf9 insect cell line revealed that this compound induced significant DNA damage, indicating its potential genotoxic impact (Saleh et al., 2021).

Mechanism of Action

Target of Action

Lambda-Cyhalothrin primarily targets the voltage-gated sodium channels (VGSC) and glutamate-gated chloride channels (GluCl) in insects . These channels play a crucial role in the transmission of nerve impulses. This compound also affects a wide spectrum of insects including aphids, butterfly larvae, beetles, and various Hemiptera insects .

Mode of Action

This compound disrupts the normal functioning of the nervous system in insects . It binds to the voltage-gated sodium channels, prolonging the opening of these channels. This leads to an influx of sodium ions, causing repetitive nerve firing, paralysis, and eventually death .

Biochemical Pathways

This compound affects several biochemical pathways. It is primarily detoxified by cytochrome P450 monooxygenases (P450) , glutathione S-transferases (GST) , and carboxylesterases (CarE) . The up-regulation of these detoxification genes is a common metabolic mechanism employed by insects to counteract the effects of insecticides .

Pharmacokinetics

This compound exhibits properties typical of many pyrethroids. It is lipophilic, allowing it to readily penetrate insect cuticles. Once inside the body, it is distributed throughout the tissues. The compound is metabolized by various enzymes and excreted . .

Result of Action

The primary result of this compound’s action is the rapid knockdown of insects, leading to their death . It also has repellent properties, deterring pests from treated areas . Improper use can lead to harmful effects in non-target organisms, including humans, where it can cause symptoms like dizziness, headache, nausea, skin tingling, salivation, tremors, and in severe cases, seizures, loss of consciousness, or death .

Action Environment

This compound binds tightly to soil and sediments, limiting runoff to aquatic habitats and reducing exposure to terrestrial organisms . Its efficacy and stability can be influenced by environmental factors such as temperature, which can influence insect paralysis and the toxicity of this compound . It is also noted that sunlight breaks it down quickly and it is metabolized by soil microbes .

Safety and Hazards

Lambda-Cyhalothrin is moderately toxic when eaten, inhaled, or exposed to skin, but it is not allergenic . It is highly toxic to many fish and aquatic invertebrate species . Improper use at levels far higher than those used to control fruit flies could cause a person to have dizziness, headache, nausea, skin tingling, salivation, tremors, and other clinical effects .

Future Directions

To prolong the foliar pesticide retention and release time, a high lambda-cyhalothrin-loaded nano-delivery system was constructed, using polylactic acid (PLA) as a carrier through a solvent evaporation method . This foliage adhesion would greatly help to improve pesticide utilization .

properties

IUPAC Name

[(R)-cyano-(3-phenoxyphenyl)methyl] (1S,3S)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClF3NO3/c1-22(2)17(12-19(24)23(25,26)27)20(22)21(29)31-18(13-28)14-7-6-10-16(11-14)30-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/b19-12-/t17-,18+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXQYGBMAQZUVMI-RDDWSQKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(C(F)(F)F)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]([C@@H]1C(=O)O[C@@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)/C=C(/C(F)(F)F)\Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClF3NO3
Record name LAMBDA-CYHALOTHRIN
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Source PubChem
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DSSTOX Substance ID

DTXSID7032559, DTXSID801033434
Record name lambda-Cyhalothrin
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Record name [1S-[1alpha(S*),3alpha(Z)]]-3-(2-Chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropanecarboxylic acid cyano(3-phenoxyphenyl)methyl ester
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Molecular Weight

449.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

COLOURLESS-TO-BEIGE SOLID (TECHNICAL GRADE).
Record name LAMBDA-CYHALOTHRIN
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Solubility

Solubility in water: none
Record name LAMBDA-CYHALOTHRIN
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Density

Relative density (water = 1): 1.3
Record name LAMBDA-CYHALOTHRIN
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Vapor Pressure

Vapor pressure, Pa at 20 °C:
Record name LAMBDA-CYHALOTHRIN
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CAS RN

91465-08-6, 76703-65-6
Record name λ-Cyhalothrin
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Record name lambda-Cyhalothrin, (-)-
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Record name lambda-Cyhalothrin [ISO]
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Record name [1S-[1alpha(S*),3alpha(Z)]]-3-(2-Chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropanecarboxylic acid cyano(3-phenoxyphenyl)methyl ester
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Record name A mixture of: α-cyano-3-phenoxybenzyl (Z)-(1R,3R)-[(S)-3-(2-chloro-3,3,3-trifluoro-prop-1-enyl)]-2,2-dimethylcyclopropanecarboxylate; α-cyano-3-phenoxybenzyl (Z)-(1S,3S)-[(R)-3-(2-chloro-3,3,3-trifluoro-prop-1-enyl)]-2,2-dimethylcyclopropanecarboxylate
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Record name Cyclopropanecarboxylic acid, 3-[(1Z)-2-chloro-3,3,3-trifluoro-1-propen-1-yl]-2,2-dimethyl-, (R)-cyano(3-phenoxyphenyl)methyl ester, (1S,3S)-rel
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Record name .LAMBDA.-CYHALOTHRIN
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Record name .LAMBDA.-CYHALOTHRIN, (-)-
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Melting Point

49.2 °C
Record name LAMBDA-CYHALOTHRIN
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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